Einecs 275-516-4

Description

Historical Context and Emergence in Chemical Sciences

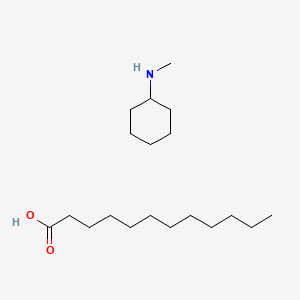

While specific historical records detailing the first synthesis of N-methylcyclohexanamine dodecanoate (B1226587) are not prominent in the literature, the parent components have long been established in chemical science. Dodecanoic acid is a naturally occurring fatty acid found in coconut oil and palm kernel oil. N-methylcyclohexanamine can be synthesized through various methods, including the hydrogenation of methylaniline over a nickel catalyst or the reaction of cyclohexanone (B45756) with methylamine (B109427) under hydrogenation conditions. chemicalbook.com

The emergence of amine-fatty acid salts as a class of compounds with distinct properties gained traction with research into their potential applications. Studies dating back to the mid-20th century explored the microbiological activity of higher amine salts of carboxylic acids, indicating early interest in their functional properties. asm.orgsemanticscholar.org The specific combination of N-methylcyclohexanamine and dodecanoic acid to form the salt (EINECS 275-516-4) likely arose from systematic investigations into the properties of different amine and fatty acid pairings.

Scope and Significance within Modern Academic Disciplines

The significance of N-methylcyclohexanamine dodecanoate and related amine-fatty acid salts in modern research spans several disciplines. These compounds are of interest for their surfactant properties, which arise from their amphiphilic nature—having both a hydrophilic ionic head and a hydrophobic hydrocarbon tail. This structure allows them to be effective in applications such as emulsification and formulation science.

In agricultural science, aliphatic amine salts of fatty acids have been investigated for their herbicidal activity. google.com They have shown to be effective in controlling unwanted vegetation, sometimes with improved solubility and formulation characteristics compared to the free fatty acids themselves. google.com Research has also explored the use of fatty amine salts in the creation of novel starch-based materials, where they can form inclusion complexes with amylose (B160209) to create effective polymeric emulsifiers. nih.gov Furthermore, the antimicrobial properties of amine salts of fatty acids continue to be an area of study, with research indicating that their activity is influenced by the chain length of both the amine and the fatty acid. semanticscholar.org

Overview of Research Trajectories for Amine-Fatty Acid Salts

Current research into amine-fatty acid salts is following several key trajectories. One major area is the development of "green" or bio-based chemicals. As dodecanoic acid is derived from natural oils and amines can be synthesized, their salts are explored as more environmentally benign alternatives in various applications.

Another significant research direction is in materials science, particularly in the formation of structured materials. For instance, recent studies have focused on creating amylose inclusion complexes with fatty amine salts to produce highly effective, starch-based emulsifiers. nih.gov These materials are noted for their ability to form stable emulsions and their superior surface-active properties. nih.gov

The study of the fundamental physical chemistry of these salts, such as their self-assembly into micelles or other aggregates in solution, is also an active area of research. Understanding these behaviors is crucial for optimizing their performance as surfactants, detergents, and delivery agents. X-ray diffraction has been used to study the crystalline structure of various amine salts of long-chain fatty acids, providing insight into their solid-state arrangement. acs.org

Finally, the potential for these salts to act as active ingredients in formulations, such as fungicides or herbicides, continues to drive research. google.comgoogle.com The ability to "tune" the properties of the salt by selecting different amine and fatty acid components makes this a versatile class of compounds for developing new functional products.

Physicochemical Properties

The properties of N-Methylcyclohexanamine Dodecanoate are determined by its constituent parts. Below are tables detailing the properties of the parent amine and acid, and the resulting salt.

Table 1: Properties of N-Methylcyclohexanamine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 100-60-7 | nist.gov |

| Molecular Formula | C₇H₁₅N | chemicalbook.com |

| Molecular Weight | 113.20 g/mol | nist.gov |

| Boiling Point | 149 °C | chembk.com |

| Melting Point | -9 to -7 °C | chembk.com |

| Density | 0.868 g/mL at 25 °C | chembk.com |

| Solubility in Water | 5.4 g/100 mL (20 °C) | chembk.com |

| Refractive Index | n20/D 1.456 | chembk.com |

Table 2: Properties of Dodecanoic Acid (Lauric Acid)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 143-07-7 | |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 g/mol | |

| Boiling Point | 298.9 °C | |

| Melting Point | 44-46 °C | |

| Density | 0.880 g/cm³ |

| Solubility in Water | 0.0055 g/100 mL | |

Table 3: Properties of N-Methylcyclohexanamine Dodecanoate

| Property | Value | Reference |

|---|---|---|

| EINECS Number | 275-516-4 | chembk.com |

| CAS Number | 71486-44-7 | chembk.com |

| Molecular Formula | C₁₉H₃₉NO₂ | chembk.com |

| Molar Mass | 313.52 g/mol | chembk.com |

Properties

CAS No. |

71486-44-7 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

dodecanoic acid;N-methylcyclohexanamine |

InChI |

InChI=1S/C12H24O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-8-7-5-3-2-4-6-7/h2-11H2,1H3,(H,13,14);7-8H,2-6H2,1H3 |

InChI Key |

SOZLPIWIUPNDLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.CNC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Synthesis of N-Methylcyclohexanamine Dodecanoate (B1226587)

The primary route for the synthesis of N-Methylcyclohexanamine Dodecanoate involves the formation of a salt through the reaction of an acid and a base.

Direct Neutralization and Salt Formation Processes

The most straightforward and commonly employed method for the synthesis of N-Methylcyclohexanamine Dodecanoate is through a direct acid-base neutralization reaction. ontosight.airesearchgate.netresearchgate.net This process involves the equimolar reaction of N-methylcyclohexylamine, which acts as the base, with dodecanoic acid (lauric acid).

The reaction mechanism is a classic proton transfer. The acidic proton of the carboxylic acid group (-COOH) of dodecanoic acid is transferred to the basic nitrogen atom of N-methylcyclohexylamine. This results in the formation of the N-methylcyclohexylammonium cation and the dodecanoate anion, which are held together by electrostatic forces to form the salt, N-Methylcyclohexanamine Dodecanoate. ontosight.ai

This type of synthesis is characteristic of the formation of protic ionic liquids, where the proton transfer from the acid to the base is the key step. researchgate.net The reaction is typically exothermic and can often be carried out without the need for a solvent, which is a significant advantage from a green chemistry perspective.

Table 1: Reactants for Direct Neutralization

| Reactant | Chemical Formula | Role |

| N-Methylcyclohexylamine | C₇H₁₅N | Base |

| Dodecanoic Acid (Lauric Acid) | C₁₂H₂₄O₂ | Acid |

Alternative Synthetic Routes and Optimized Reaction Conditions

While direct neutralization is the most common, alternative synthetic strategies, primarily involving the formation of an amide or ester linkage followed by hydrolysis or other transformations, could theoretically be employed, though they are less direct for producing the salt itself.

One potential alternative pathway involves the formation of an amide, specifically N-methyl-N-cyclohexyldodecanamide, through the condensation reaction of N-methylcyclohexylamine and dodecanoic acid. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a base. themjalab.comnih.govresearchgate.net The resulting amide could then be subjected to controlled hydrolysis to yield the parent amine and carboxylic acid, which under appropriate pH conditions would exist as the ammonium (B1175870) carboxylate salt. However, this is a more circuitous route for the synthesis of the salt.

Another theoretical alternative is through esterification of dodecanoic acid followed by a transamidation-type reaction, although this is less common and more complex.

Optimization of reaction conditions for direct neutralization typically focuses on ensuring a 1:1 molar ratio of the reactants to achieve complete salt formation and high purity. researchgate.net The temperature is often kept moderate to control the exothermic nature of the reaction. While solvents are not always necessary, if used, the choice of solvent can influence the reaction rate and ease of product isolation. For instance, non-polar solvents might be used to facilitate the precipitation of the salt. For alternative routes like amidation, optimization would involve the selection of the appropriate coupling agent, solvent (e.g., dichloromethane, dimethylformamide), temperature, and reaction time to maximize the yield of the intermediate amide. themjalab.comnih.gov

Catalytic Aspects in Synthesis and Derivatization

For the direct neutralization synthesis of N-Methylcyclohexanamine Dodecanoate, a catalyst is generally not required as it is a spontaneous acid-base reaction.

However, in the context of alternative synthetic routes, catalysis plays a crucial role. For instance, the amidation of dodecanoic acid with N-methylcyclohexylamine can be facilitated by various catalysts. rsc.org These can include:

Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N′-Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), act as catalysts by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. nih.gov

Enzyme Catalysis: Lipases are known to catalyze esterification and amidation reactions. researchgate.netarpnjournals.org A lipase (B570770) could potentially be used to form N-methyl-N-cyclohexyldodecanamide from N-methylcyclohexylamine and dodecanoic acid or its ester. This biocatalytic approach offers high selectivity and operates under mild conditions.

Metal Catalysts: Certain metal complexes, for example, those based on ruthenium or platinum, have been shown to catalyze the N-alkylation of amines using carboxylic acids and a reducing agent, which represents a reductive amination pathway. organic-chemistry.orgcsic.es

Derivatization of N-Methylcyclohexanamine Dodecanoate itself is less common, as it is a stable salt. However, the precursor molecules can be readily derivatized. For instance, N-methylcyclohexylamine is used in the synthesis of various biologically active compounds, including kinase inhibitors for cancer research and antituberculosis agents. acs.orgalfa-chemistry.com

Green Chemistry Principles in N-Methylcyclohexanamine Dodecanoate Synthesis

The synthesis of N-Methylcyclohexanamine Dodecanoate, particularly through direct neutralization, aligns well with several principles of green chemistry.

Atom Economy: The direct neutralization reaction has a 100% atom economy, as all atoms of the reactants are incorporated into the final product. This is a key principle of green chemistry, minimizing waste at the molecular level. mudring.org

Safer Solvents and Auxiliaries: The synthesis can often be performed solvent-free, which eliminates the environmental and health hazards associated with many organic solvents. numberanalytics.comthecmrs.in When a solvent is necessary, greener alternatives like water or recyclable ionic liquids can be considered. samipubco.comsamipubco.com

Energy Efficiency: The exothermic nature of the neutralization reaction means it can often proceed at ambient temperature without the need for significant energy input for heating. numberanalytics.com

Use of Renewable Feedstocks: Dodecanoic acid (lauric acid) is a fatty acid that can be derived from renewable plant sources such as coconut oil and palm kernel oil, which contributes to the sustainability of the process.

Prevention of Waste: The high efficiency and atom economy of the direct neutralization process lead to minimal waste generation. pharmacyjournal.in

In contrast, alternative synthetic routes involving multiple steps and the use of coupling agents or protecting groups would have a lower atom economy and generate more waste, making them less "green." The development of catalytic and biocatalytic methods for potential alternative routes, however, represents a move towards greener synthesis by enabling reactions under milder conditions and with higher selectivity. rsc.orgfau.eu

Table 2: Green Chemistry Aspects of Direct Neutralization Synthesis

| Green Chemistry Principle | Application in N-Methylcyclohexanamine Dodecanoate Synthesis |

| High Atom Economy | 100% atom economy in the direct neutralization reaction. |

| Use of Safer Solvents | The reaction can often be performed without a solvent. |

| Energy Efficiency | The exothermic reaction proceeds at or near room temperature. |

| Use of Renewable Resources | Dodecanoic acid can be sourced from renewable plant oils. |

| Waste Prevention | The high efficiency of the reaction minimizes byproduct formation. |

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.gov For N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the distinct chemical environments of protons in the molecule would result in a characteristic spectrum. The aromatic protons on the nitrobenzamide and fluorophenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the piperazine (B1678402) ring would likely resonate in the mid-field region, while the N-methyl group protons would appear as a singlet in the upfield region. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the amide group would be observed significantly downfield. Aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to the fluorine and nitro groups showing characteristic shifts. The aliphatic carbons of the piperazine and methyl groups would be found in the upfield region of the spectrum.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. COSY spectra would reveal proton-proton coupling networks within the aromatic rings and the piperazine moiety, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~165 |

| Nitrobenzamide Ring | 7.5 - 8.5 | 120 - 150 |

| Fluorophenyl Ring | 7.0 - 7.4 | 115 - 165 (with C-F coupling) |

| Piperazine Ring (CH₂) | 2.5 - 3.5 | 45 - 55 |

| N-Methyl (CH₃) | ~2.3 | ~45 |

| Amide (N-H) | 8.5 - 9.5 | - |

Utilization of Mass Spectrometry for Structural Elucidation in Complex Systems

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govcurrenta.de High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺ of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide. This accurate mass measurement allows for the confident determination of its elemental formula. massspeclab.com

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. lcms.cz In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. For this particular molecule, characteristic fragmentation pathways would likely include:

Cleavage of the amide bond, separating the fluorophenylamine and the nitrobenzoylpiperazine moieties.

Fragmentation of the piperazine ring.

Loss of the nitro group (NO₂) from the benzamide (B126) ring.

By piecing together the information from these fragment ions, the connectivity of the different structural components of the molecule can be confirmed. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₈H₁₉FN₄O₃ | 371.1519 | Protonated molecular ion |

| Fragment 1 | C₁₁H₁₄N₂O | 191.1184 | Fragment from cleavage of amide bond |

| Fragment 2 | C₇H₄NO₃ | 150.0191 | Fragment from cleavage of amide bond |

| Fragment 3 | C₆H₅FN | 110.0406 | Fluorophenylamine fragment |

| Fragment 4 | C₅H₁₁N₂ | 99.0922 | Methylpiperazine fragment |

Chromatographic Separation and Quantification Methodologies

Chromatography is an essential technique for separating components of a mixture and for determining the purity and concentration of a compound. nih.gov High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, thermally sensitive compounds like N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide. mpg.de

A reversed-phase HPLC method would typically be developed for its analysis. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, which is expected given the presence of aromatic rings and a nitro group.

For quantification, a calibration curve is constructed by analyzing solutions of known concentrations of a pure reference standard. The peak area of the compound in an unknown sample is then compared to this calibration curve to determine its concentration accurately. This methodology is crucial for assessing product purity in synthesis and for quantitative analysis in various research applications.

Table 3: Example HPLC Method for the Analysis of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Infrared and Raman Spectroscopic Analysis of Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions. acs.org These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. photothermal.com

The FTIR spectrum of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide would show characteristic absorption bands for its various functional groups. Key expected vibrations include:

A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretch of the amide group.

A strong absorption around 1650 cm⁻¹ due to the C=O (amide I) stretching vibration.

Strong bands in the 1520 cm⁻¹ and 1340 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

A band in the 1200-1250 cm⁻¹ region for the C-F stretch.

Various peaks for C-H stretching and bending, as well as aromatic C=C stretching.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. aidic.it Analysis of shifts in these vibrational frequencies upon changes in the molecule's environment (e.g., solvent, temperature) can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide N-H group.

Table 4: Characteristic Infrared (IR) and Raman Active Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Amide (N-H) | Stretch | ~3300 | Weak |

| Amide (C=O) | Stretch (Amide I) | ~1650 | Moderate |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1340 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Strong |

| Aryl-F (C-F) | Stretch | 1200 - 1250 | Moderate |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Moderate |

An In-depth Analysis of the Interfacial and Surface Science Characteristics of Einecs 275-516-4

The chemical compound identified by Einecs number 275-516-4 is a 1:1 salt formed from the reaction of Dodecanoic acid and N-methylcyclohexanamine. capes.gov.bracs.org This substance, with the CAS number 71486-44-7 and the molecular formula C19H39NO2, belongs to the class of fatty acid amine salts. capes.gov.bracs.org Such compounds, comprising a long-chain carboxylic acid and an amine, are known for their surface-active properties and their ability to form organized structures at interfaces. This article delves into the interfacial phenomena and surface science investigations related to this specific compound, focusing on its behavior at solid-liquid interfaces, film formation, and interactions with various substrates.

Interfacial Phenomena and Surface Science Investigations

The study of interfacial phenomena is crucial for understanding the behavior of amphiphilic molecules like the Dodecanoic acid N-methylcyclohexanamine salt. These molecules possess both a hydrophilic (polar) head group, the carboxylate-ammonium ion pair, and a hydrophobic (non-polar) tail, the dodecyl and cyclohexyl chains. This dual nature drives their accumulation and orientation at interfaces, significantly altering the interfacial properties.

The adsorption of the Dodecanoic acid N-methylcyclohexanamine salt at a solid-liquid interface is a complex process governed by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. The nature of the solid substrate and the solvent play a pivotal role in determining the extent and structure of the adsorbed layer.

Research on the constituent components provides insight into the adsorption mechanism. Dodecanoic acid has been shown to adsorb onto various surfaces. For instance, at the interface between a liquid alkane and graphite (B72142), dodecanoic acid can form an immobile monolayer where the molecules lie with their long axis parallel to the surface. capes.gov.bracs.org The adsorption of dodecanoic acid at the air/water interface is not a simple diffusion-controlled process, suggesting the formation of monolayer islands. acs.org On lead substrates, sodium dodecanoate (B1226587), a salt of dodecanoic acid, exhibits monolayer adsorption at low concentrations. researchgate.net

N-methylcyclohexanamine, as a base, can neutralize acids to form salts. lookchem.com Its adsorption behavior will be influenced by the acidity or basicity of the solid surface. On acidic surfaces, protonation of the amine group would lead to strong electrostatic attraction.

When combined as a salt, the adsorption process is expected to be a cooperative phenomenon. The ionic head group will have a strong affinity for polar or charged surfaces, while the hydrophobic tails will tend to associate with non-polar surfaces or with each other, leading to the formation of aggregates like hemimicelles or admicelles on the surface. nih.gov The specific orientation and packing of the adsorbed molecules will be a function of the surface energy of the solid and the concentration of the salt in the solution.

Table 1: Adsorption Characteristics of Constituent Components

| Component | Substrate Example | Adsorption Observations | Reference |

|---|---|---|---|

| Dodecanoic Acid | Graphite | Formation of an immobile monolayer with molecules parallel to the surface. | capes.gov.bracs.org |

| Dodecanoic Acid | Air/Water | Not purely diffusion-controlled; involves monolayer island formation. | acs.org |

| Sodium Dodecanoate | Lead | Monolayer adsorption at low concentrations. | researchgate.net |

| N-methylcyclohexanamine | General | Neutralizes acids, suggesting strong interaction with acidic surfaces. | lookchem.com |

The amphiphilic nature of the Dodecanoic acid N-methylcyclohexanamine salt makes it a candidate for forming highly organized thin films, such as monolayers at the air-water interface and Langmuir-Blodgett (LB) films on solid substrates.

The behavior of fatty acid and fatty amine mixtures at the air-water interface has been studied extensively. These systems can form stable monolayers where the hydrophobic tails are oriented towards the air and the hydrophilic head groups are in contact with the water. The salt formation between the carboxylic acid and the amine leads to a more condensed and stable monolayer compared to the individual components due to the strong electrostatic attraction between the head groups. oup.com

Upon compression, these monolayers can undergo phase transitions from a gaseous state to a liquid-expanded, liquid-condensed, and finally a solid-like state before collapsing. The surface pressure-area (π-A) isotherm provides valuable information about these phases and the molecular packing within the monolayer. For fatty acid salts, the in-plane molecular packing in a single LB monolayer is often hexagonal, with the acyl chains in an all-trans conformation and oriented nearly perpendicular to the substrate. nih.gov

The stability and structure of such films are influenced by factors like the subphase pH, temperature, and the presence of ions in the subphase. For a salt of a weak acid and a weak base like the one , the pH of the aqueous subphase would be a critical parameter, influencing the degree of ionization and thus the head group interactions.

Table 2: Properties of Dodecanoic Acid Relevant to Film Formation

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 43.2 | °C | nist.gov |

| Boiling Point | 298.9 | °C | wikipedia.org |

| Water Solubility | 0.0055 | g/L | wikipedia.org |

| Surface Tension (of aqueous solution) | Varies with concentration | mN/m | atamankimya.com |

The interaction of the Dodecanoic acid N-methylcyclohexanamine salt with different substrate materials is dictated by the surface properties of the substrate.

On Hydrophilic Surfaces (e.g., silica, mica, metal oxides): The polar ionic head group of the salt is expected to be the primary anchoring point. Adsorption would likely occur with the head groups in contact with the surface and the hydrophobic tails extending into the liquid phase. At higher concentrations, this can lead to the formation of a bilayer, rendering the surface hydrophobic. The adsorption of anionic surfactants on positively charged surfaces like alumina (B75360) has been shown to be initially highly exothermic due to electrostatic interactions. nih.gov

On Hydrophobic Surfaces (e.g., graphite, silanized silica): The primary driving force for adsorption is the hydrophobic interaction between the alkyl and cyclohexyl chains of the salt and the non-polar surface. The molecules would likely adsorb with their hydrophobic tails in contact with the surface. Studies on dodecanoic acid on graphite have shown the formation of a crystalline monolayer. rsc.org

The ability to form organized layers on different substrates makes this class of compounds interesting for applications such as surface modification, lubrication, and as adhesion promoters.

Formulation Science and Material Applications

Role in Surfactant Systems and Emulsion Stabilization

N-Methylcyclohexanamine dodecanoate (B1226587) is an amine salt, a class of compounds often utilized as cationic surfactants. The structure combines a hydrophobic dodecanoate (laurate) tail with a more hydrophilic N-methylcyclohexylamine headgroup. This amphiphilic nature is fundamental to the behavior of surfactants.

In surfactant systems, such molecules can lower the surface tension between different phases, such as oil and water. journalssystem.com This property is crucial for the formation and stabilization of emulsions, which are dispersions of one liquid in another immiscible liquid. sciopen.com The N-methylcyclohexanamine portion can acquire a positive charge, leading to electrostatic repulsion between droplets and preventing coalescence, a key mechanism for emulsion stability. sciopen.com

Table 1: Potential Surfactant Properties of Einecs 275-516-4 (Hypothesized)

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Surfactant Type | Cationic | Based on the N-methylcyclohexylamine headgroup. |

| Primary Function | Emulsifier, Surface Tension Reducer | Due to its amphiphilic molecular structure. |

Applications in Coatings and Surface Treatment Technologies

The field of coatings and surface treatments often employs amine-based compounds for various purposes, including adhesion promotion, corrosion inhibition, and as curing agents. The N-methylcyclohexylamine component of this compound suggests potential utility in these areas. Amine groups are known to form strong bonds with metal surfaces, which can enhance the adhesion of subsequent paint or coating layers. henkel-adhesives.com

Furthermore, long-chain carboxylates like dodecanoate can provide a hydrophobic barrier on the surface, offering protection against moisture and corrosive elements. This dual functionality is highly desirable in protective coatings. While specific studies on the use of N-Methylcyclohexanamine dodecanoate in coatings are not found in public literature, related compounds are used in pretreatment applications to improve corrosion resistance and paint adhesion on various metal substrates. nipponpaint-surf.com

Utilization in Lubricant Formulations and Tribological Studies

In the realm of lubrication, additives are essential for enhancing performance under various conditions. Amine and fatty acid derivatives are common components of lubricant packages, serving as friction modifiers, anti-wear agents, and corrosion inhibitors. Tribology, the study of friction, wear, and lubrication, has documented the effectiveness of such compounds. hef.group

The laurate portion of this compound can form a lubricating film on metal surfaces, reducing direct metal-to-metal contact and thus minimizing friction and wear. core.ac.uk The amine group can contribute to the load-carrying capacity of the lubricant and provide corrosion protection for the lubricated parts. A patent related to compositions for inhibiting monomer polymerization mentions laurate ethyl as a potential lubricant, highlighting the utility of lauric acid derivatives in such formulations. google.com.na Although direct tribological data for N-Methylcyclohexanamine dodecanoate is absent, the known functions of its constituent molecules point to its potential as a lubricant additive.

Table 2: Potential Tribological Functions of this compound (Hypothesized)

| Tribological Function | Responsible Molecular Moiety | Mechanism of Action |

|---|---|---|

| Friction Modification | Dodecanoate (Laurate) | Formation of a low-shear boundary film on surfaces. |

| Anti-Wear | Dodecanoate (Laurate) | Prevents direct asperity contact under load. |

Integration into Polymer Systems and Composite Materials

Amines and their salts are widely used in polymer science as stabilizers, catalysts, and cross-linking agents. Patents reveal that N-methylcyclohexylamine, a precursor to this compound, can be employed as a stabilizer in combination with other compounds to inhibit unwanted polymerization. google.com This suggests that N-Methylcyclohexanamine dodecanoate could play a similar role, with the dodecanoate portion potentially offering internal plasticization or modifying the surface properties of the final polymer.

Chemical Stability and Degradation Mechanisms

Thermal Decomposition Pathways

The thermal degradation of the subject compound is initiated by the dissociation of the salt, followed by the decomposition of the individual acid and amine components.

Dodecanoic Acid: Dodecanoic acid, commonly known as lauric acid, exhibits considerable thermal stability. Studies on fatty acids show that initial decomposition begins at temperatures above 100°C. For instance, thermogravimetric analysis (TGA) has shown that the initial decomposition temperature for lauric acid can be around 110.08°C, with more significant decomposition and volatilization occurring at higher temperatures, between 250°C and 600°C. nih.govrsc.orgmdpi.com The thermal pyrolysis of dodecanoic acid can proceed through competing pathways, including cracking of the hydrocarbon chain and deoxygenation via decarbonylation or decarboxylation. mdpi.com These processes lead to a variety of smaller molecules.

In the absence of catalysts, thermal pyrolysis primarily yields α-olefins ranging from C₃ to C₁₁. mdpi.com In the presence of catalysts like magnesium oxide, ketonic decarboxylation becomes a significant pathway, leading to the formation of ketones such as 12-tricosanone. rsc.org

N-methylcyclohexanamine: This secondary amine is a flammable liquid that is stable under standard conditions. fishersci.comcoleparmer.com However, at elevated temperatures, it undergoes thermal decomposition. Hazardous decomposition products generated during combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.comcoleparmer.com The autoignition temperature for N-methylcyclohexanamine has been reported to be 170°C. fishersci.com

Table 1: Thermal Decomposition Products

| Component | Decomposition Pathway | Major Products | Conditions |

|---|---|---|---|

| Dodecanoic Acid | Thermal Pyrolysis | α-Olefins (C₃-C₁₁) | ~650°C |

| Dodecanoic Acid | Ketonic Decarboxylation | 12-Tricosanone | 250-300°C (with MgO catalyst) |

| N-methylcyclohexanamine | Combustion | Nitrogen oxides (NOx), CO, CO₂ | High temperature, presence of oxygen |

Hydrolytic Stability and Reaction Kinetics

As a salt of a weak acid and a weak base, Einecs 275-516-4 will dissociate in water to form dodecanoate (B1226587) and N-methylcyclohexylammonium ions. The subsequent interaction of these ions with water constitutes the hydrolysis of the salt.

For the individual components, hydrolytic degradation is not a primary concern under typical environmental conditions. Fatty acids like dodecanoic acid are considered abiotically stable in water, and hydrolysis is not a relevant degradation pathway for their aliphatic carbon chains. europa.eu Similarly, secondary amines like N-methylcyclohexanamine are generally stable against hydrolysis. Research on related compounds, such as sulfamates of N-methylcyclohexylamine, has shown them to be scarcely hydrolyzed. researchgate.net Therefore, the primary process in water is dissociation rather than a degradative hydrolytic reaction breaking covalent bonds within the parent molecules.

Oxidative Degradation Processes

Both components of the salt are susceptible to oxidative degradation through various mechanisms.

Dodecanoic Acid: The oxidation of saturated fatty acids like dodecanoic acid can be initiated by heat, light, or the presence of metal catalysts, proceeding via free-radical mechanisms. ew-nutrition.com This leads to the formation of hydroperoxides, which are unstable and can break down into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. ew-nutrition.comresearchgate.net In biological systems, dodecanoic acid is metabolized through well-established pathways like beta-oxidation and omega-oxidation, which sequentially shorten the carbon chain or introduce functional groups at the terminal carbon. wikipathways.orgwikipathways.orgresearchgate.net

N-methylcyclohexanamine: Secondary amines are known to undergo oxidation. The reaction can lead to several products depending on the oxidant and conditions. uomustansiriyah.edu.iq Common oxidative pathways for secondary amines include:

N-dealkylation: This process involves oxidation at the carbon alpha to the nitrogen, which can lead to the removal of the methyl group, yielding cyclohexylamine (B46788) and formaldehyde. mdpi.com

Formation of Imines and Nitrones: Direct oxidation can form an imine, which may be further oxidized to a nitrone. rsc.orgacs.org Studies using oxidants like iodosobenzene (B1197198) or Oxone have demonstrated the conversion of secondary amines to these products. rsc.orgacs.org

Formation of Aldehydes and Ammonia: Gaseous oxidation of secondary amines can result in the formation of primary amines, aldehydes, and ammonia. rsc.org

Table 2: Potential Oxidative Degradation Products

| Component | Oxidative Process | Potential Products |

|---|---|---|

| Dodecanoic Acid | Autoxidation | Hydroperoxides, Aldehydes, Ketones, Carboxylic acids |

| N-methylcyclohexanamine | N-dealkylation | Cyclohexylamine, Formaldehyde |

| N-methylcyclohexanamine | Direct Oxidation | Imines, Nitrones |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic characteristics that govern the reactivity of a molecule. For derivatives of Oleamide (B13806), these calculations have been employed to elucidate their potential as corrosion inhibitors. researchgate.net

A study on novel surfactants synthesized from N, N'-(azanediylbis (ethane-2, 1-diyl)) dioleamide utilized quantum chemical calculations to determine key electronic parameters. researchgate.net These parameters, including the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for predicting the reactivity of a molecule. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A smaller energy gap suggests higher reactivity. The fraction of electrons transferred (ΔN) from the inhibitor to a metal surface was also calculated to predict the nature of the interaction. researchgate.net

Table 1: Quantum Chemical Parameters for Di-Oleamide Derived Surfactants

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Surfactant I | -8.598 | -0.190 | 8.408 |

| Surfactant II | -8.027 | -0.625 | 7.402 |

| Surfactant III | -7.591 | -1.115 | 6.476 |

Data sourced from a study on novel corrosion inhibitors derived from di-oleamide. researchgate.net

These findings indicate that the electronic structure of these Oleamide derivatives directly influences their potential application as corrosion inhibitors, with variations in their molecular orbitals affecting their reactivity and interaction with metal surfaces. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of complex intermolecular interactions over time. Such simulations have been applied to Oleamide and its derivatives to understand their behavior in various environments, from biological systems to material interfaces. researchgate.netzjyywjy.com.cnacs.orgnih.govnih.gov

One area of investigation has been the lubricating properties of Oleamide. MD simulations were used to study the adsorption and lubrication characteristics of Oleamide on an iron surface. zjyywjy.com.cn These simulations revealed that the nitrogen atoms in Oleamide molecules tend to concentrate on the iron surface, forming a protective film. The adsorption energy of Oleamide on the iron surface was calculated to be a key parameter in its lubrication efficiency. zjyywjy.com.cn In a related study, nonequilibrium molecular dynamics (NEMD) simulations were used to compare the structure and friction of Oleamide and other organic friction modifiers on iron oxide surfaces. acs.org These simulations provided atomistic-level detail on how the molecules arrange themselves under sliding conditions. acs.org

In a different application, MD simulations were used to explore the interaction between N,N'-ethylene bis oleamide and a polystyrene-acrylonitrile (SAN) resin. researchgate.net The simulations showed that lubricants with shorter fatty acid chains had lower interaction energy with the polymer matrix, which in turn promoted the movement of the polymer chains and improved the material's flow properties. researchgate.net

Furthermore, MD simulations have been instrumental in understanding the biological roles of Oleamide derivatives. For instance, simulations were conducted to analyze the therapeutic potential of synthetic macamides, including N-3-methoxybenzyl-oleamide, by exploring their energetic affinity and potential inhibitory effect on the fatty acid amide hydrolase (FAAH) enzyme. nih.gov Another study used MD simulations to investigate how novel Oleamide analogues act as allosteric modulators of serotonin (B10506) receptors, revealing how they occupy a hydrophobic pocket within the transmembrane bundle of the receptor. nih.gov

Table 2: Adsorption Energies of Oleamide and Related Surfactants on an Iron Surface

| Surfactant | Adsorption Energy (KJ·mol-1) |

|---|---|

| Oleamide | -1004.1456 |

| Oleic acid diethylenetriamine | -1230.1245 |

| Oleic acid triethylenetetramine | -1398.5823 |

| Oleic acid tetraethylenepentamine | -1512.4679 |

Data sourced from a molecular simulation study on the friction reduction properties of Oleamide lubricants. zjyywjy.com.cn

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and, consequently, the reaction mechanisms of chemical systems. nih.govescholarship.orgdntb.gov.uarsc.orgthegoodscentscompany.comresearchgate.netrsc.org It has been particularly valuable in elucidating the biochemical pathways involving Oleamide.

A significant application of DFT has been in hybrid quantum mechanics/molecular mechanics (QM/MM) models to study the hydrolysis of Oleamide by the enzyme fatty acid amide hydrolase (FAAH). nih.govescholarship.orgdntb.gov.uarsc.orgthegoodscentscompany.com In these studies, the reactive center, including parts of the Oleamide molecule and key amino acid residues, is treated with a high-level QM method like DFT, while the rest of the protein environment is modeled using classical MM. This approach has revealed a novel reaction mechanism for the enzyme, showing how a Lys-Ser-Ser catalytic triad (B1167595) activates the nucleophilic serine residue that attacks the amide bond of Oleamide. nih.govescholarship.org The calculations helped to map the potential energy surface of the reaction, identifying transition states and intermediates, and elucidating the roles of specific residues in stabilizing the tetrahedral intermediate formed during hydrolysis. escholarship.org

DFT has also been applied to understand the interactions of Oleamide derivatives in non-biological contexts. For example, DFT calculations were performed on di-oleamide-derived surfactants to understand their molecular geometries and electronic structures, which are critical for their function as corrosion inhibitors. researchgate.net Another study used DFT calculations with an implicit solvent model to investigate the physisorption of Oleamide and its derivatives onto montmorillonite, a type of clay mineral. rsc.org

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a compound with its physical properties or biological activity. iiarjournals.orgpnas.org

A quantitative structure-cytotoxicity relationship study was conducted on a series of eighteen oleoylamides to evaluate their potential as anticancer agents. iiarjournals.org In this study, various physicochemical, structural, and quantum-chemical parameters (descriptors) were calculated for each derivative. These descriptors were then used to build a statistical model that could predict the cytotoxicity of the compounds against oral squamous cell carcinoma cell lines and normal oral cells. The study found that descriptors related to molecular polarization and hydrophobicity were significant in evaluating the cytotoxicity and tumor selectivity of the oleoylamides. iiarjournals.org

Table 3: Cytotoxicity and Tumor Selectivity of Selected Oleoylamide Derivatives

| Compound | Mean CC50 vs. Tumor Cells (μM) | Mean CC50 vs. Normal Cells (μM) | Tumor Selectivity (TS) Index |

|---|---|---|---|

| Compound 4 | 0.44 | 2.0 | 4.6 |

| Compound 5 | 0.21 | 0.39 | 1.1 |

| Compound 8 | 0.63 | 9.7 | 15.5 |

| Compound 10 | 1.13 | 5.0 | 4.4 |

| Compound 18 | 2.09 | 16.4 | 7.9 |

Data from a quantitative structure-cytotoxicity relationship analysis of oleoylamides. iiarjournals.org CC50 is the 50% cytotoxic concentration.

In another study, the structural features of Oleamide responsible for its ability to inhibit gap junction communication were defined. pnas.org By synthesizing and testing a series of analogues, researchers identified the critical importance of the cis double bond at the Δ9 position and the primary amide group for this biological activity. This work provides a clear example of how systematic structural modifications can be used to build a model of the structure-activity relationship for this class of molecules. pnas.org

Environmental Fate and Distribution Pathways

Biodegradation Pathways and Microbial Transformation

The breakdown of Fludioxonil in the environment is significantly influenced by microbial activity. While it is considered moderately persistent to persistent in soil under laboratory conditions (with half-lives ranging from 143 to 365 days), microbial processes are crucial for its degradation. regulations.govenvipath.org In dark, aerobic laboratory studies, the primary degradation pathway is mineralization to carbon dioxide and the formation of bound residues. envipath.org The rate of mineralization is influenced by the microbial activity of the soil, with the phenyl-labeled ring degrading faster than the pyrrole-labeled ring. envipath.org

Research has identified specific microbial communities capable of degrading Fludioxonil. researchgate.net Bacterial consortia isolated from agricultural soil have demonstrated the ability to degrade the fungicide under co-metabolic processes. researchgate.net In bioreactor systems designed to treat Fludioxonil-contaminated wastewater, removal efficiency has been reported to be consistently above 96%. nih.gov During this biotreatment, a shift in the bacterial community occurs, favoring the proliferation of specialized microbiota, such as Empedobacter, Sphingopyxis, and Rhodopseudomonas. researchgate.net Fungi such as Talaromyces have shown a decrease in relative abundance during Fludioxonil application, while Mortierela and Gibberella have increased. mdpi.com

The transformation of Fludioxonil by microorganisms involves several steps. A proposed degradation pathway initiates with the hydroxylation and carbonylation of the pyrrole (B145914) moiety, followed by the disruption of the oxidized cyanopyrrole ring. nih.govresearchgate.net Subsequent decyanation, deamination, and defluorination have been verified through the detection of various transformation products. nih.govresearchgate.net

A total of 12 transformation products have been tentatively identified in studies using liquid chromatography coupled to mass spectrometry (LC-QTOF-MS). nih.govresearchgate.net

Identified Transformation Products of Fludioxonil:

3-carbamoyl-2-cyano-3-(2,2-difluoro-benzo(1,3)dioxol-4-yl)-oxirane-2-carbocyclic acid nih.gov

(2,2-difluoro-benzo(1,3)dioxol-4-carbocyclic acid nih.gov

2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid nih.gov

2,3-dihydroxybenzoic acid nih.gov

Metabolite CGA192155 researchgate.net

Sorption and Desorption Dynamics in Environmental Matrices

The mobility of Fludioxonil in the environment is largely governed by its sorption and desorption behavior in soil and sediment. With a high octanol-water partition coefficient (log Kow) of 4.1, Fludioxonil has a tendency to bind to organic matter. regulations.govnih.gov

The soil organic carbon-water (B12546825) partition coefficient (Koc) for Fludioxonil has been reported to range from 991 to 5,785 L/kg, indicating that it is expected to have low to no mobility in soil. regulations.govnih.gov In some classifications, this range suggests it is slightly to moderately mobile, depending on the soil type and organic matter content. regulations.gov Studies on vineyard soils found that Fludioxonil was more readily adsorbed than other fungicides, exhibiting linear adsorption isotherms. nih.gov Desorption of Fludioxonil is limited, with studies showing only 3-5% being released, which is attributed to its poor solubility. nih.gov

The sorption capacity of Fludioxonil is generally greater in plant roots and rhizomes than in sediments, which is linked to its affinity for organic matter. nih.gov This suggests that vegetation in and around water bodies can play a role in the retention of the compound.

| Parameter | Value | Implication | Source |

|---|---|---|---|

| log Kow | 4.12 | High potential to partition to organic matter. | nih.gov |

| Koc Range (L/kg) | 991 - 5,785 | Low to no mobility in soil. | regulations.govnih.gov |

| Desorption (%) | 3 - 5% | Strongly bound to soil particles, limited leaching potential. | nih.gov |

| Mobility Classification | Slightly mobile to immobile | Unlikely to leach into groundwater. | regulations.govpublications.gc.ca |

Atmospheric Transformation and Photochemical Degradation

Atmospheric transport is not considered a major distribution pathway for Fludioxonil due to its low vapor pressure (2.93 x 10⁻⁹ mm Hg at 25°C). nih.gov Volatilization from moist or dry soil surfaces is not expected to be a significant fate process. nih.gov However, any Fludioxonil that does enter the atmosphere is subject to rapid degradation. The estimated half-life of Fludioxonil in the atmosphere due to oxidation by hydroxyl radicals is approximately 2.2 to 4 hours. regulations.govfao.org

Photodegradation, or the breakdown of the chemical by light, is a major route of dissipation for Fludioxonil, particularly in aquatic systems and on soil surfaces. regulations.govenvipath.org The photodegradation half-life of Fludioxonil on a soil surface has been measured at 1.6 days. regulations.govnih.gov In aqueous media under optimal conditions (clear, shallow water), the photolysis half-life is between 1 and 8.7 days. regulations.gov

Research has shown that both direct and indirect photodegradation processes are important. nih.govacs.org The pyrrole moiety in the Fludioxonil structure is a potential site for indirect photodegradation, reacting with singlet oxygen and triplet states of dissolved organic matter. nih.govacs.org The reaction with singlet oxygen alone can result in a predicted half-life of less than 2 days in sunlit surface waters, suggesting the compound will not be persistent in such aquatic systems. nih.govacs.org

| Compartment | Process | Half-Life | Source |

|---|---|---|---|

| Atmosphere | Hydroxyl Radical Oxidation | 2.2 - 4 hours | regulations.govfao.org |

| Soil Surface | Photodegradation | 1.6 days | regulations.govnih.gov |

| Aquatic Media | Photodegradation | < 2 to 8.7 days | regulations.govnih.gov |

| Soil (Aerobic Metabolism) | Biodegradation | 143 - 365 days | regulations.gov |

| Aquatic (Aerobic Metabolism) | Biodegradation | 473 - 718 days | regulations.gov |

Environmental Compartmentalization and Transport Modeling

Environmental models are used to predict the movement and concentration of Fludioxonil in various environmental compartments. The U.S. Environmental Protection Agency (EPA) utilizes screening-level water exposure models, such as the Pesticide in Water Calculator (PWC), to assess exposure in drinking water. regulations.govfederalregister.gov These models incorporate data on the chemical's physical, chemical, and fate characteristics to simulate its transport via runoff and spray drift into water bodies. regulations.govfederalregister.gov

Modeling using EXPOSIT 3.01 has also been employed to calculate the concentration of Fludioxonil in adjacent ditches resulting from surface runoff and drainage. bund.de Given the high Koc value, it is assumed that the bioavailability of the substance is significantly reduced once bound to soil or sediment particles. bund.de

Table of Compound Names

| EINECS Number | Common Name/Synonym |

| 275-516-4 | Fludioxonil |

| 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile | |

| CGA 173506 |

Analytical Method Development for Environmental and Industrial Monitoring

Development of Extraction and Sample Preparation Techniques

The initial and often most critical step in the analysis of Einecs 275-516-4 from various matrices is the extraction and sample preparation. The choice of technique is highly dependent on the sample matrix (e.g., water, soil, industrial effluent) and the physicochemical properties of the compound, which is an amine salt of a fatty acid.

For environmental water samples, solid-phase extraction (SPE) would be a primary candidate for extraction and pre-concentration. The selection of the SPE sorbent is critical; given the dual nature of the compound (a lipophilic fatty acid and a cationic amine), a mixed-mode sorbent possessing both reversed-phase and ion-exchange characteristics would likely provide the best retention and recovery. Alternatively, liquid-liquid extraction (LLE) using an appropriate organic solvent at a specific pH could be employed to isolate the compound. The pH of the sample would need to be carefully adjusted to ensure the compound is in a neutral form to facilitate its transfer into the organic phase.

For solid matrices such as soil, sediment, or industrial sludges, more rigorous extraction techniques would be necessary. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are modern techniques that offer high extraction efficiency in shorter times and with less solvent consumption compared to traditional methods like Soxhlet extraction. The choice of solvent would be crucial, with polar solvents like methanol (B129727) or acetonitrile (B52724) being likely candidates, possibly with modifiers to enhance the extraction of the salt.

Following initial extraction, a clean-up step is often required to remove interfering co-extractives from the sample matrix. This can be achieved using techniques such as solid-phase extraction or gel permeation chromatography (GPC).

Table 9.1.1: Potential Extraction and Sample Preparation Techniques for this compound

| Technique | Sample Matrix | Principle | Key Considerations |

| Solid-Phase Extraction (SPE) | Water, Wastewater | Analyte is retained on a solid sorbent and eluted with a small volume of solvent. | Sorbent selection (e.g., mixed-mode cation exchange), sample pH, elution solvent. |

| Liquid-Liquid Extraction (LLE) | Water, Industrial Effluents | Analyte is partitioned between two immiscible liquid phases. | Solvent selection, pH adjustment, potential for emulsion formation. |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Sludge | Extraction with solvents at elevated temperatures and pressures. | Solvent choice, temperature, pressure, number of extraction cycles. |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment, Sludge | Use of microwave energy to heat solvents and accelerate extraction. | Solvent type, microwave power, extraction time. |

Validation of Quantitative Analytical Methods (e.g., GC-MS, LC-MS)

Once a suitable extraction and sample preparation method is established, a quantitative analytical method must be developed and validated. The two most powerful and commonly used techniques for the analysis of organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

For GC-MS analysis, the volatility of this compound would need to be considered. As a salt, it is non-volatile and would require a derivatization step to convert it into a more volatile form suitable for GC analysis. This could involve esterification of the dodecanoic acid and silylation of the N-methylcyclohexylamine. The validation of a GC-MS method would involve assessing several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).

LC-MS is likely the more direct and suitable technique for the analysis of this compound as it can handle non-volatile and polar compounds without the need for derivatization. Reversed-phase chromatography would be the probable mode of separation, using a C18 or similar column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of an acid (e.g., formic acid) to ensure good peak shape for the amine. Detection would be achieved using a mass spectrometer, likely with an electrospray ionization (ESI) source operating in positive ion mode to detect the protonated N-methylcyclohexylamine and potentially in negative ion mode for the deprotonated dodecanoic acid.

Method validation would rigorously assess the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments in representative matrices.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 9.2.1: Typical Validation Parameters for an LC-MS Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, RSD) | < 15% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Robustness | No significant impact on results from minor parameter changes. |

Trace Analysis and Detection Limits

The ability to detect and quantify trace levels of chemical compounds is essential for effective environmental monitoring. The development of methods for trace analysis of this compound would focus on achieving the lowest possible limits of detection (LOD) and quantification (LOQ).

Achieving low detection limits is a function of both the sample preparation and the instrumental analysis. Pre-concentration steps, such as large-volume injection in SPE, are critical for enriching the analyte from dilute environmental samples.

Instrumentally, tandem mass spectrometry (MS/MS) is the preferred technique for trace analysis due to its high selectivity and sensitivity. In an LC-MS/MS system, the precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, thereby lowering the detection limits.

For this compound, one would expect to develop an LC-MS/MS method capable of reaching detection limits in the low nanogram per liter (ng/L) range for water samples and the low microgram per kilogram (µg/kg) range for solid samples. The exact achievable limits would depend on the efficiency of the extraction and clean-up, as well as the ionization efficiency of the compound.

Table 9.3.1: Expected Detection Limits for Trace Analysis of this compound

| Analytical Technique | Sample Matrix | Expected Limit of Quantification (LOQ) |

| LC-MS/MS | Drinking Water | 1 - 10 ng/L |

| LC-MS/MS | Wastewater Effluent | 10 - 100 ng/L |

| LC-MS/MS | Soil / Sediment | 1 - 10 µg/kg |

Interlaboratory Comparison Studies and Method Harmonization

While no specific interlaboratory comparison studies have been identified for this compound, this step is a vital component of method validation on a broader scale. Interlaboratory studies, also known as proficiency testing, involve multiple laboratories analyzing the same set of samples to assess the reproducibility and comparability of results.

Participation in such studies is essential for ensuring that analytical data generated by different laboratories are reliable and comparable. For a compound like this compound, once a standard analytical method is developed and validated, it would be beneficial to organize an interlaboratory study to:

Evaluate the performance of the method in different laboratory settings.

Identify any potential biases or sources of variability in the method.

Provide confidence in the data generated for regulatory and monitoring purposes.

Method harmonization, the process of establishing a common, agreed-upon analytical procedure, would be the ultimate goal. This ensures that data from different sources can be compared directly, which is critical for large-scale environmental monitoring programs and industrial quality control across different facilities. The process of harmonization often involves the development of standard operating procedures (SOPs) and certified reference materials (CRMs).

Future Research Directions and Emerging Applications

Potential for Novel Derivatizations and Functionalization

The unique structure of Einecs 275-516-4, an amine salt of a fatty acid, presents significant opportunities for the development of novel derivatives. The reactivity of both the carboxylic acid group of lauric acid and the secondary amine of N-methylcyclohexylamine can be leveraged to create a new generation of functionalized molecules.

Future research could focus on:

Esterification and Amidation Reactions: The carboxylate group of the lauric acid component can be a target for esterification with various alcohols, leading to the formation of ester-amine compounds with tailored lipophilicity and surface-active properties. Similarly, amidation reactions could yield amido-amines with unique functionalities.

Modifications of the Cyclohexyl Ring: The cyclohexyl ring of the N-methylcyclohexylamine moiety could be functionalized through various organic reactions. Introducing different functional groups onto the ring could modulate the compound's physical and chemical properties, such as its solubility and thermal stability.

Quaternization of the Amine: The secondary amine in the N-methylcyclohexylamine part of the molecule can be quaternized to produce quaternary ammonium (B1175870) salts. These derivatives are known for their excellent antimicrobial and antistatic properties, opening up applications in disinfectants and specialized coatings.

These derivatization strategies could lead to a diverse library of new compounds with a wide range of potential applications, from industrial additives to active pharmaceutical ingredients.

Exploration of Advanced Material Science Applications

The amphiphilic nature of this compound, resulting from the combination of the hydrophobic lauric acid tail and the more hydrophilic amine headgroup, suggests its potential utility in material science. This is an area ripe for exploration.

Potential applications in material science include:

Surfactants and Emulsifiers: The compound's structure is characteristic of a cationic surfactant. Research into its critical micelle concentration, surface tension reduction capabilities, and emulsifying power for various oil-in-water and water-in-oil systems could uncover applications in cosmetics, food processing, and industrial cleaning formulations.

Corrosion Inhibitors: Fatty amine derivatives are known to be effective corrosion inhibitors for metals, particularly in the oil and gas industry. researchgate.net The ability of the amine group to adsorb onto metal surfaces and the hydrophobic barrier formed by the lauric acid chain could provide significant protection against corrosion.

Phase Change Materials (PCMs): Lauric acid itself is a well-known phase change material with a suitable melting point for thermal energy storage applications. aip.org Investigating the thermal properties of this compound and its derivatives could lead to the development of novel PCMs with enhanced stability and performance for applications in smart textiles, building materials, and electronics cooling.

The following table summarizes the key properties of Lauric Acid, which are foundational to the potential material science applications of this compound.

| Property | Value | Reference |

| Molecular Formula | C12H24O2 | chemicalbook.com |

| Molar Mass | 200.32 g/mol | chemicalbook.com |

| Melting Point | 44-46 °C | chemtradeasia.sg |

| Boiling Point | 298 °C | chemicalbook.com |

| Appearance | White, powdery solid | wikipedia.org |

Integration with Sustainable Chemical Processes

The origin of lauric acid from renewable resources like coconut and palm kernel oil positions this compound as a potentially sustainable chemical. musimmas.com Future research can focus on enhancing its green credentials throughout its lifecycle.

Key areas for sustainable integration include:

Bio-based Synthesis: Utilizing lauric acid from sustainably managed plantations is a key starting point. Further research into biocatalytic methods for the synthesis of this compound, potentially using enzymes, could significantly reduce the environmental footprint of its production compared to traditional chemical methods.

Green Solvents and Processes: The development of synthetic routes that employ green solvents and energy-efficient processes would further enhance the sustainability profile of this compound and its derivatives. This aligns with the growing demand for environmentally friendly chemical manufacturing.

Biodegradability and Ecotoxicity Studies: To ensure its environmental compatibility, comprehensive studies on the biodegradability and ecotoxicity of this compound are essential. Understanding its environmental fate is crucial for its acceptance in applications where it may be released into the environment, such as in cleaning products or agricultural formulations. Recent research has focused on the production of biolubricant base oils from lauric acid, highlighting a move towards more sustainable industrial products. rsc.org

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates opportunities for collaboration across various scientific disciplines.

Interdisciplinary research could explore:

Agrochemical Formulations: N-methylcyclohexylamine is a precursor for some herbicides and pesticides. hnsincere.com The surfactant properties of this compound could be exploited to develop novel and more effective agrochemical formulations, potentially improving the delivery and efficacy of active ingredients.

Pharmaceutical and Biomedical Applications: Lauric acid is known for its antimicrobial properties. chemicalbook.com Research in collaboration with microbiologists and pharmacologists could investigate the potential of this compound and its derivatives as antimicrobial agents or as components in drug delivery systems. hnsincere.com The amine functionality also offers a handle for conjugation to other bioactive molecules.

Polymer and Colloid Science: The self-assembly properties of this amphiphilic molecule in solution could be of interest to polymer and colloid scientists. Investigating the formation of micelles, vesicles, and other nanostructures could lead to applications in nanotechnology, for example, as templates for the synthesis of nanomaterials or as nanocarriers for active substances.

Q & A

Q. How can researchers design reproducible experiments to characterize the physicochemical properties of EINECS 275-516-4?

Answer: Begin with a hypothesis-driven approach. Use standardized protocols (e.g., spectroscopy, chromatography) to analyze purity, solubility, and stability. Include control groups (e.g., inert solvents) and replicate experiments ≥3 times to ensure reliability. Document all parameters (temperature, pressure, equipment calibration) to enable replication .

Q. What statistical methods are appropriate for analyzing initial toxicity data for this compound?

Answer: Apply non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or skewed distributions. For dose-response relationships, use regression models (logistic or probit). Validate results with ANOVA for multi-group comparisons, ensuring assumptions like normality are met .

Q. How should researchers address inconsistencies in spectroscopic identification of this compound?

Answer: Cross-validate using complementary techniques (e.g., NMR + FTIR) and reference databases (e.g., PubChem, NIST). Calibrate instruments with certified standards. If contradictions persist, re-examine sample preparation (e.g., solvent interference) or explore isomerism/polymorphism .

Advanced Research Questions

Q. What experimental frameworks can isolate the mechanistic pathways of this compound in catalytic reactions?

Answer: Employ kinetic studies (e.g., time-resolved spectroscopy) and isotope labeling to trace reaction intermediates. Use computational modeling (DFT or MD simulations) to predict transition states. Validate with in-situ techniques like XAS or operando spectroscopy .

Q. How can researchers resolve conflicting bioactivity data for this compound across different cell lines?

Answer: Apply the P-E/I-C-O framework:

- Population: Define cell lines (e.g., HEK293 vs. HeLa).

- Exposure: Standardize dosing regimens and exposure times.

- Control: Include vehicle-only and positive controls.

- Outcome: Use multi-omics (transcriptomics/proteomics) to identify pathway-specific effects.

Adjust for batch effects via mixed-effects models .

Q. What methodologies ensure robust environmental fate analysis of this compound under varying conditions?

Answer: Conduct tiered assessments:

Lab-scale: Simulate degradation (hydrolysis, photolysis) under controlled pH/UV.

Field studies: Use isotope tracers in mesocosms to monitor bioaccumulation.

Modeling: Apply fugacity models (e.g., EQC) to predict partitioning.

Cross-reference with regulatory guidelines (OECD 307) for validation .

Methodological Guidance for Contradictory Data

Q. How to differentiate between experimental error and genuine variability in thermal stability studies?

Answer:

Q. What strategies validate computational predictions of this compound’s reactivity?

Answer: Use a hybrid approach:

- In silico: Compare DFT results across software (Gaussian vs. ORCA).

- In vitro: Synthesize predicted intermediates and confirm via HPLC-MS.

- Benchmarking: Align findings with analogous compounds’ experimental data .

Ethical and Reporting Standards

Q. How to structure a manuscript to meet reproducibility criteria for this compound research?

Answer: Follow IMRAD format:

- Methods: Detail synthesis steps, including failure conditions.

- Results: Provide raw data tables in appendices.

- Discussion: Address limitations (e.g., solvent choice impacting reactivity).

Cite primary literature over reviews and adhere to FAIR data principles .

Q. What ethical considerations apply when extrapolating in vitro findings to ecological risk assessments?

Answer: Use the FINER framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.